REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([CH:11]=[O:12])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:20])([CH3:19])[CH3:18])[C:5]2=[N:6][CH:7]=1.Cl([O-])=[O:22].[Na+].P([O-])(O)(O)=O.[K+]>O1CCOCC1.O>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:22])=[O:12])=[CH:9][N:8]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:20])([CH3:19])[CH3:18])[C:5]2=[N:6][CH:7]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
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BrC=1N=C2C(=NC1)N(C=C2C=O)COCC[Si](C)(C)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Name
|
acid
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
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P(=O)(O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered off
|
Type
|
WASH
|
Details
|
washed with H2O and hexane
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
The filtrate was then extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give additional product
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)N(C=C2C(=O)O)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 114% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |